Cas no 53907-81-6 (5-methylheptan-2-amine)

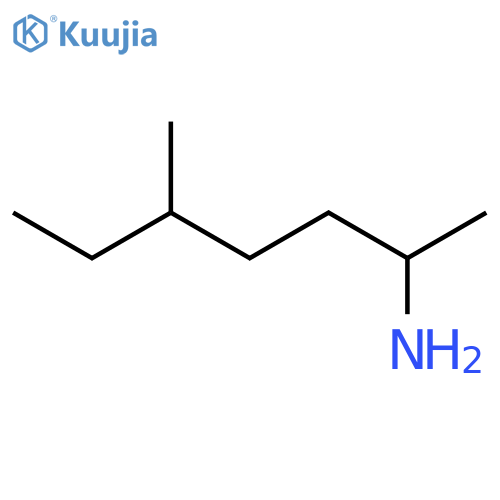

5-methylheptan-2-amine structure

商品名:5-methylheptan-2-amine

5-methylheptan-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-2-heptanamine

- 5-methylheptan-2-amine

- AKOS011385238

- DB-306778

- 2-Heptanamine, 5-methyl-

- 53907-81-6

- IGELDTXGMACMRK-UHFFFAOYSA-N

- EN300-1998373

- SCHEMBL3360148

- 1,4-Dimethylhexylamine #

-

- MDL: MFCD08454491

- インチ: InChI=1S/C8H19N/c1-4-7(2)5-6-8(3)9/h7-8H,4-6,9H2,1-3H3

- InChIKey: IGELDTXGMACMRK-UHFFFAOYSA-N

- ほほえんだ: CCC(C)CCC(C)N

計算された属性

- せいみつぶんしりょう: 129.151749610Da

- どういたいしつりょう: 129.151749610Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 61.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- 密度みつど: 0.783±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 157-157.5 ºC

- フラッシュポイント: 43.9±13.3 ºC,

- 屈折率: 1.4238 (589.3 nm 24 ºC)

- ようかいど: 微溶性(3.1 g/l)(25ºC)、

5-methylheptan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1998373-2.5g |

5-methylheptan-2-amine |

53907-81-6 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-0.05g |

5-methylheptan-2-amine |

53907-81-6 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-5.0g |

5-methylheptan-2-amine |

53907-81-6 | 5g |

$3313.0 | 2023-05-27 | ||

| Enamine | EN300-1998373-1g |

5-methylheptan-2-amine |

53907-81-6 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-10.0g |

5-methylheptan-2-amine |

53907-81-6 | 10g |

$4914.0 | 2023-05-27 | ||

| Enamine | EN300-1998373-0.25g |

5-methylheptan-2-amine |

53907-81-6 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-10g |

5-methylheptan-2-amine |

53907-81-6 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-5g |

5-methylheptan-2-amine |

53907-81-6 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-0.1g |

5-methylheptan-2-amine |

53907-81-6 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1998373-0.5g |

5-methylheptan-2-amine |

53907-81-6 | 0.5g |

$535.0 | 2023-09-16 |

5-methylheptan-2-amine 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

53907-81-6 (5-methylheptan-2-amine) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量